molecular formula C17H17NO3 B5813352 N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5813352
M. Wt: 283.32 g/mol
InChI Key: PYRRLQDLOSQHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzodioxine derivatives.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It may also act by modulating the activity of various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to have antitumor activity in various cancer cell lines. In addition, it has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,5-dimethylphenylamine with 6-bromo-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted to the amide form by reaction with a suitable amine such as ammonia or an amine salt.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-4-12(2)14(9-11)18-17(19)13-5-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRRLQDLOSQHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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